Fmoc-4-aminocinnamic acid
Overview
Description
Fmoc-4-aminocinnamic acid is a derivative of cinnamic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.
Mechanism of Action
Target of Action
Fmoc-4-aminocinnamic acid is a derivative of the fluorenylmethoxycarbonyl (Fmoc) protecting group . The primary target of this compound is the amine group of amino acids . The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Mode of Action
The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the sequential addition of amino acids in peptide synthesis .
Biochemical Pathways
The fmoc group plays a crucial role in peptide synthesis, specifically in the fmoc/tbu approach of spps . , allowing for the sequential addition of amino acids.
Result of Action
The primary result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the sequential addition of amino acids in the synthesis process. After the peptide chain is formed, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of this compound is highly dependent on the laboratory conditions under which peptide synthesis is conducted. Factors such as temperature, pH, and the presence of other reagents can influence the efficacy and stability of the Fmoc group in protecting the amine group and its subsequent removal .
Biochemical Analysis
Biochemical Properties
Fmoc-4-aminocinnamic acid plays a significant role in biochemical reactions, particularly in the formation of hydrogels. The Fmoc group enhances the hydrophobicity and aromaticity of the molecule, promoting the self-assembly of amino acids and peptides into fibrous structures . This self-assembly is crucial for the formation of hydrogels, which have applications in cell cultivation and drug delivery. This compound interacts with various enzymes and proteins, facilitating the formation of these hydrogels. The interactions are primarily driven by non-covalent forces such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the cell cycle, particularly by arresting cells in the G0/G1 phase, which can inhibit cell proliferation . Additionally, this compound can induce apoptosis in certain cell types by generating reactive oxygen species (ROS) and activating mitochondrial pathways . These effects highlight the potential of this compound in therapeutic applications, particularly in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The Fmoc group facilitates the binding of the compound to proteins and enzymes through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to the inhibition or activation of specific enzymes, thereby influencing cellular processes. For example, this compound can inhibit the activity of certain kinases, leading to changes in cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as pH and temperature . Over time, this compound can degrade, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of cell cycle regulation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote cell proliferation and tissue regeneration . At higher doses, this compound can induce cytotoxicity and apoptosis, particularly in cancer cells . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism . The compound can interact with enzymes such as amino acid oxidases and transferases, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, highlighting the potential of this compound in metabolic research and therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, such as the cytoplasm and mitochondria . The transport and distribution of this compound are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments, such as the mitochondria, where it can exert its effects on cellular processes . The localization of this compound within cells is crucial for its activity and function, particularly in terms of its ability to induce apoptosis and regulate the cell cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-aminocinnamic acid typically involves the protection of the amino group of 4-aminocinnamic acid with the Fmoc group. This can be achieved by reacting 4-aminocinnamic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds smoothly under mild conditions, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The use of high-quality reagents and solvents is crucial to minimize side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-aminocinnamic acid undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under specific conditions.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of 4-aminophenylpropionic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fmoc-4-aminocinnamic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of functional materials and as a component in supramolecular gels
Comparison with Similar Compounds
Similar Compounds
Fmoc-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-glutamic acid: Used for introducing glutamic acid residues in peptides.
Fmoc-serine: Employed in the synthesis of peptides containing serine residues.
Uniqueness
Fmoc-4-aminocinnamic acid is unique due to its cinnamic acid backbone, which imparts distinct chemical properties compared to other Fmoc-protected amino acids. The presence of the aromatic ring and the conjugated double bond in the cinnamic acid moiety allows for additional chemical modifications and interactions, making it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
(E)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-23(27)14-11-16-9-12-17(13-10-16)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-14,22H,15H2,(H,25,28)(H,26,27)/b14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULOIKZCIBVDEJ-SDNWHVSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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